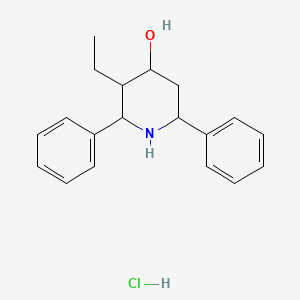
3-ethyl-2,6-diphenyl-4-piperidinol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-ethyl-2,6-diphenyl-4-piperidinol hydrochloride is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as DPPE or Dipipanone, and it is a derivative of the opioid analgesic drug, pethidine. DPPE has been found to have various biochemical and physiological effects, making it a useful compound in research.
作用机制
DPPE acts on the opioid receptors in the brain, specifically the mu-opioid receptor. It binds to the receptor and activates it, leading to a decrease in pain perception. DPPE also has an effect on the dopaminergic system, which is involved in reward and addiction. It has been found to increase dopamine release in the brain, which may contribute to its potential use in treating drug addiction.
Biochemical and Physiological Effects
DPPE has been found to have various biochemical and physiological effects. It has been shown to decrease pain perception in animal studies, and it has also been found to have anticonvulsant effects. DPPE has been found to increase dopamine release in the brain, which may contribute to its potential use in treating drug addiction. However, DPPE has also been found to have some negative effects, such as respiratory depression and decreased gastrointestinal motility.
实验室实验的优点和局限性
DPPE has several advantages for lab experiments, including its potency as an analgesic drug and its potential use in treating drug addiction and withdrawal symptoms. However, DPPE also has some limitations, such as its potential for respiratory depression and decreased gastrointestinal motility. Additionally, DPPE has a short half-life, which may make it difficult to use in long-term studies.
未来方向
There are several future directions for research on DPPE. One potential direction is to further study its potential use as an analgesic drug, including its efficacy and safety compared to other opioid analgesics. Additionally, further research could be done on DPPE's potential use in treating drug addiction and withdrawal symptoms. Another potential direction is to study the effect of DPPE on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Finally, research could be done on developing new derivatives of DPPE with improved efficacy and safety profiles.
Conclusion
In conclusion, DPPE is a chemical compound that has gained significant attention in scientific research. It has been found to have various biochemical and physiological effects, making it a useful compound in research. DPPE has potential applications as an analgesic drug and in treating drug addiction and withdrawal symptoms. Further research is needed to fully understand the potential of DPPE and its derivatives.
合成方法
DPPE is synthesized by reacting 4-phenyl-4-piperidinol with 1-bromo-3-ethyl-2,6-diphenylbenzene in the presence of a palladium catalyst. The reaction yields DPPE as a white crystalline solid, which is then purified by recrystallization.
科学研究应用
DPPE has been used in various scientific research studies, including its potential use as an analgesic drug. It has been found to have a similar potency to morphine in animal studies, but with fewer side effects. DPPE has also been studied for its potential use in treating drug addiction and withdrawal symptoms. Additionally, DPPE has been found to have anticonvulsant effects, making it a potential treatment for epilepsy.
属性
IUPAC Name |
3-ethyl-2,6-diphenylpiperidin-4-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO.ClH/c1-2-16-18(21)13-17(14-9-5-3-6-10-14)20-19(16)15-11-7-4-8-12-15;/h3-12,16-21H,2,13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHVKJQNCYQPTLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(CC(NC1C2=CC=CC=C2)C3=CC=CC=C3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5655081 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

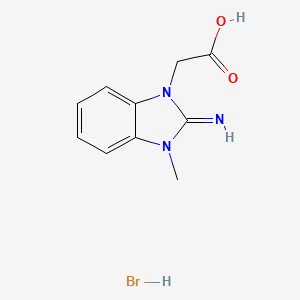
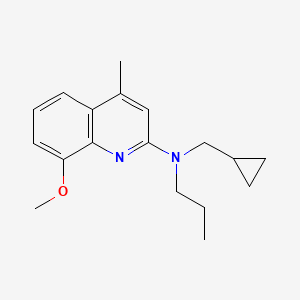
![1-{[2-(2,4-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(2-furoyl)piperazine](/img/structure/B5084611.png)
![N-(1-{1-[2-(difluoromethoxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2,2-dimethylpropanamide](/img/structure/B5084628.png)

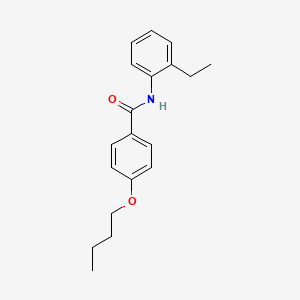

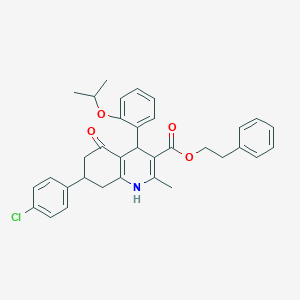
![4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzamide](/img/structure/B5084661.png)
![5-(1,3-benzodioxol-5-ylmethylene)-3-[4-(3,4-dihydro-1(2H)-quinolinyl)-4-oxobutyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5084677.png)
![N-1H-benzimidazol-2-yl-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B5084686.png)
![1-[2-(2-isopropylphenoxy)ethyl]pyrrolidine oxalate](/img/structure/B5084697.png)

